molecular formula C32H32ClNO3 B4961100 N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide

Cat. No.: B4961100
M. Wt: 514.1 g/mol
InChI Key: WWPBQQLXDZYHKM-UHFFFAOYSA-N
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Description

“N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a chlorinated anthraquinone core and a cyclohexylbenzamide moiety, suggests potential utility in specialized applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” typically involves multi-step organic reactions. The process may start with the chlorination of anthraquinone to introduce the chlorine atom at the 4-position. This is followed by the formation of the dioxo-dihydroanthracene structure through oxidation reactions. The final step involves the coupling of the anthracene derivative with 4-(4-pentylcyclohexyl)benzamide under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

“N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxyanthracene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, anthraquinone derivatives are known for their potential as anticancer agents. This compound could be investigated for its cytotoxic properties and ability to induce apoptosis in cancer cells.

Medicine

In medicine, the compound may have potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of “N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler structure with similar core features.

    Chloroanthracene: Contains a chlorinated anthracene core.

    Cyclohexylbenzamide: Shares the cyclohexylbenzamide moiety.

Uniqueness

The uniqueness of “N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide” lies in its combined structural features, which may confer distinct properties and applications compared to its simpler analogs.

Properties

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-(4-pentylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32ClNO3/c1-2-3-4-7-20-10-12-21(13-11-20)22-14-16-23(17-15-22)32(37)34-27-19-18-26(33)28-29(27)31(36)25-9-6-5-8-24(25)30(28)35/h5-6,8-9,14-21H,2-4,7,10-13H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPBQQLXDZYHKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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